5-(Bromoacetyl)thiophene-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

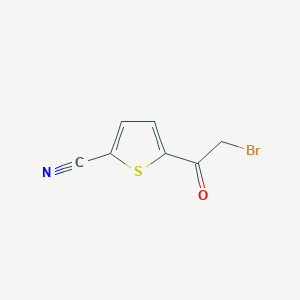

Structure

3D Structure

Properties

IUPAC Name |

5-(2-bromoacetyl)thiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNOS/c8-3-6(10)7-2-1-5(4-9)11-7/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKVPYYHLIYJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459104 | |

| Record name | 5-(Bromoacetyl)thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496879-84-6 | |

| Record name | 5-(Bromoacetyl)thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(Bromoacetyl)thiophene-2-carbonitrile: A Key Intermediate in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 5-(Bromoacetyl)thiophene-2-carbonitrile (CAS No: 496879-84-6), a pivotal heterocyclic building block in contemporary drug discovery and development. With a focus on its role as a versatile intermediate, this document delves into the mechanistic aspects of its reactivity, particularly as an α-haloketone, and its utility in the synthesis of targeted therapeutics, including kinase inhibitors. Detailed experimental protocols for its synthesis and characterization, alongside crucial safety information, are presented to equip researchers, scientists, and drug development professionals with the essential knowledge for its effective and safe utilization.

Introduction: The Significance of the Thiophene Scaffold in Drug Discovery

The thiophene ring system is a privileged scaffold in medicinal chemistry, valued for its unique electronic and structural characteristics that facilitate interactions with a diverse array of biological targets.[1] As a bioisostere of the benzene ring, the thiophene moiety can enhance pharmacological activity, modulate pharmacokinetic properties, and mitigate off-target effects. The incorporation of reactive functional groups onto the thiophene core generates versatile intermediates that are instrumental in the construction of complex molecular architectures for novel drug candidates.

This compound has emerged as a particularly valuable intermediate due to the presence of two key reactive sites: the electrophilic carbon of the bromoacetyl group and the electron-withdrawing nitrile group, which influences the reactivity of the thiophene ring.[2][3] This guide will explore the chemical intricacies of this compound and its strategic application in the synthesis of bioactive molecules.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in organic synthesis. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

| Property | Value | Reference(s) |

| CAS Number | 496879-84-6 | [4] |

| Molecular Formula | C₇H₄BrNOS | [4] |

| Molecular Weight | 230.08 g/mol | [4] |

| IUPAC Name | 5-(2-bromoacetyl)thiophene-2-carbonitrile | [4] |

| Appearance | Off-white to light yellow solid | |

| Boiling Point | 350.7 °C at 760 mmHg | |

| Density | 1.72 g/cm³ | |

| Flash Point | 165.9 °C | |

| Solubility | Moderately soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | |

| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage at 2-8°C.[3] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region corresponding to the two protons on the thiophene ring. A singlet in the downfield region would correspond to the two protons of the bromoacetyl methylene group.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of the thiophene ring, the nitrile group, the carbonyl group, and the methylene group of the bromoacetyl moiety. The electron-withdrawing nature of the nitrile and bromoacetyl groups would influence the chemical shifts of the thiophene ring carbons.

-

FTIR: The infrared spectrum would be characterized by strong absorption bands corresponding to the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), the C=O stretching of the ketone (around 1680-1700 cm⁻¹), and C-Br stretching.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process starting from 2-thiophenecarbonitrile. This involves an initial Friedel-Crafts acylation followed by an α-bromination of the resulting ketone.

Caption: Synthetic pathway to this compound.

Experimental Protocol:

Step 1: Friedel-Crafts Acylation of 2-Thiophenecarbonitrile

This reaction introduces the acetyl group at the 5-position of the thiophene ring, which is activated towards electrophilic substitution. The choice of Lewis acid is critical to avoid polymerization of the thiophene ring.[5]

-

Materials: 2-Thiophenecarbonitrile, Acetyl chloride (or acetic anhydride), Anhydrous aluminum chloride (AlCl₃) or stannic chloride (SnCl₄), Dry solvent (e.g., dichloromethane, carbon disulfide).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-thiophenecarbonitrile in the dry solvent and cool the mixture to 0 °C in an ice bath.

-

Slowly add the Lewis acid to the stirred solution, maintaining the temperature at 0 °C.

-

Add acetyl chloride dropwise from the dropping funnel. The reaction is typically exothermic, and the temperature should be carefully controlled.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully pouring the mixture onto crushed ice and dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 5-acetylthiophene-2-carbonitrile, which can be purified by recrystallization or column chromatography.

-

Step 2: α-Bromination of 5-Acetylthiophene-2-carbonitrile

The acetyl group is then brominated at the α-position to yield the final product. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation, often with a radical initiator.[6][7]

-

Materials: 5-Acetylthiophene-2-carbonitrile, N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN or benzoyl peroxide), Solvent (e.g., carbon tetrachloride, chloroform).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-acetylthiophene-2-carbonitrile in the solvent.

-

Add NBS and a catalytic amount of the radical initiator to the solution.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, and dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Chemical Reactivity: The Role of the α-Bromo Ketone

The chemical reactivity of this compound is dominated by the α-bromo ketone functionality. The presence of the electron-withdrawing carbonyl group enhances the electrophilicity of the adjacent carbon atom bearing the bromine, making it highly susceptible to nucleophilic attack.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound 95.00% | CAS: 496879-84-6 | AChemBlock [achemblock.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(Bromoacetyl)thiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of 5-(Bromoacetyl)thiophene-2-carbonitrile, a key intermediate in pharmaceutical and materials science research.

Core Molecular Data

This compound is a substituted thiophene derivative containing both a reactive bromoacetyl group and a cyano group. These functional groups make it a versatile building block in organic synthesis.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrNOS | [1][2][3][4][5] |

| Molecular Weight | 230.08 g/mol | [1][3][4][6] |

| CAS Number | 496879-84-6 | [1][2][3][4] |

| IUPAC Name | 5-(2-bromoacetyl)thiophene-2-carbonitrile | [3] |

| SMILES | N#CC1=CC=C(C(CBr)=O)S1 | [3][4] |

| Boiling Point | 350.7°C at 760 mmHg | [2] |

| Flash Point | 165.9°C | [2] |

| Density | 1.72 g/cm³ | [2] |

| Refractive Index | 1.615 | [2] |

| Purity | Typically ≥95-97% | [3][4] |

| Storage Temperature | 2-8°C | [6][7] |

Spectroscopic Data

While specific spectra are not publicly available, the structure of this compound can be confirmed using standard analytical techniques such as ¹H NMR and mass spectrometry.[8]

Synthesis and Experimental Protocols

The primary route for synthesizing substituted acetothienones involves the Friedel-Crafts acylation of a thiophene derivative. For this compound, a plausible synthetic pathway is the acylation of 2-thiophenecarbonitrile with bromoacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride or stannic chloride.

General Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established methods for similar compounds.[9]

Materials:

-

2-Thiophenecarbonitrile

-

Bromoacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or stannic chloride (SnCl₄)

-

Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂) as solvent

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, condenser, and magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-thiophenecarbonitrile in the anhydrous solvent.

-

Catalyst Addition: Cool the solution in an ice bath to 0°C. Carefully and portion-wise add the anhydrous aluminum chloride to the stirred solution.

-

Acylating Agent Addition: Once the catalyst is fully dispersed, add bromoacetyl chloride dropwise from the dropping funnel, maintaining the temperature at 0-5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Experimental Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in medicinal chemistry and materials science.[6][7]

-

Pharmaceutical Synthesis: Its reactive bromoacetyl group allows for facile alkylation and substitution reactions, making it a key component in the synthesis of more complex heterocyclic compounds with potential biological activity.[6][7]

-

Medicinal Chemistry Research: It is commonly used in the preparation of thiophene-based derivatives for research into potential antitumor and antimicrobial agents.[6][7] It is also utilized in the development of kinase inhibitors.[6][7]

-

Materials Science: The electron-withdrawing nitrile group and the thiophene backbone contribute to its use in designing organic semiconductors and conjugated polymers with enhanced electronic properties.[6][7]

Safety and Handling

The following safety information is for a structurally related compound, 5-bromothiophene-2-carbonitrile, and should be considered as a general guideline. A specific Safety Data Sheet (SDS) for this compound should always be consulted.

Hazard Statements: [10]

-

Harmful if swallowed, in contact with skin, or if inhaled.[10]

-

Causes skin and serious eye irritation.[10]

-

May cause respiratory irritation.[10]

Precautionary Measures: [11][12]

-

Handling: Use in a well-ventilated area.[2][11] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[11][12] Avoid contact with skin and eyes and avoid breathing dust or vapors.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][11] Keep refrigerated for long-term storage.[11]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[11] For skin contact, wash off immediately with soap and plenty of water.[11] If inhaled, move to fresh air.[11] If swallowed, rinse mouth and seek medical attention.[11][12]

This guide provides a foundational understanding of this compound. For any laboratory use, it is imperative to consult the specific Safety Data Sheet and relevant peer-reviewed literature.

References

- 1. This compound | 496879-84-6 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound 95.00% | CAS: 496879-84-6 | AChemBlock [achemblock.com]

- 4. chemscene.com [chemscene.com]

- 5. 496879-84-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound [myskinrecipes.com]

- 7. This compound [myskinrecipes.com]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 5-Bromothiophene-2-carbonitrile | C5H2BrNS | CID 3595059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to 5-(Bromoacetyl)thiophene-2-carbonitrile

CAS Number: 496879-84-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Bromoacetyl)thiophene-2-carbonitrile, a reactive chemical intermediate with significant potential in drug discovery and chemical biology. This document details its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role as a covalent modifier of biological macromolecules.

Chemical and Physical Properties

This compound is a heteroaromatic compound featuring a thiophene ring substituted with a bromoacetyl group and a nitrile group.[1][2] These functional groups impart a unique reactivity profile, making it a valuable tool for chemical synthesis and biological investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 496879-84-6 | [1][2][3] |

| Molecular Formula | C₇H₄BrNOS | [1][2][3] |

| Molecular Weight | 230.08 g/mol | [3] |

| IUPAC Name | 5-(2-bromoacetyl)thiophene-2-carbonitrile | [2] |

| Synonyms | 2-Thiophenecarbonitrile, 5-(2-bromoacetyl)- | [3] |

| Appearance | Likely a solid | N/A |

| Solubility | Expected to be soluble in common organic solvents | N/A |

| Storage | Store at 2-8°C | [4] |

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene H-3 | ~7.8 | d | ~4.0 |

| Thiophene H-4 | ~7.7 | d | ~4.0 |

| -CH₂Br | ~4.5 | s | N/A |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |

| C=O | ~185 |

| Thiophene C5 | ~145 |

| Thiophene C3 | ~138 |

| Thiophene C4 | ~135 |

| Thiophene C2 | ~120 |

| C≡N | ~114 |

| -CH₂Br | ~30 |

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | [M+H]⁺ | [M+Na]⁺ |

| Exact Mass | 229.9273 | 251.9092 |

Synthesis

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis would involve the reaction of 2-thiophenecarbonitrile with bromoacetyl bromide or bromoacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Friedel-Crafts Acylation

Materials:

-

2-Thiophenecarbonitrile

-

Bromoacetyl bromide (or bromoacetyl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add bromoacetyl bromide (1.0 equivalent) to the stirred suspension.

-

After the addition is complete, add a solution of 2-thiophenecarbonitrile (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature at 0°C.

-

Allow the reaction mixture to stir at 0°C for 1-2 hours and then let it warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Reactivity and Applications in Drug Discovery

The key to the utility of this compound in drug discovery and chemical biology lies in the reactivity of the α-bromoacetyl group. This moiety is a potent electrophile that can react with nucleophilic residues in proteins, leading to the formation of a stable covalent bond.

Covalent Modification of Proteins

The bromoacetyl group is particularly reactive towards the thiol group of cysteine residues. This reaction proceeds via an Sₙ2 mechanism, resulting in the formation of a thioether linkage. This covalent and often irreversible interaction can be harnessed to permanently inhibit the function of a target protein.

References

Spectroscopic Profile of 5-(bromoacetyl)thiophene-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-(bromoacetyl)thiophene-2-carbonitrile, a key intermediate in the synthesis of various pharmaceutical and therapeutic agents. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for their acquisition.

Core Compound Information

This compound is a substituted thiophene derivative with the molecular formula C₇H₄BrNOS. Its structure, featuring a bromoacetyl group and a nitrile group on the thiophene ring, makes it a versatile building block in medicinal chemistry.

| Property | Value |

| Molecular Formula | C₇H₄BrNOS |

| Molecular Weight | 230.08 g/mol |

| CAS Number | 496879-84-6 |

Predicted Spectroscopic Data

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the two aromatic protons on the thiophene ring and the two protons of the bromoacetyl methylene group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | Doublet | 1H | Thiophene H4 |

| ~7.4 - 7.6 | Doublet | 1H | Thiophene H3 |

| ~4.5 - 4.7 | Singlet | 2H | -CH₂Br |

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~180 - 185 | C=O (Ketone) |

| ~140 - 145 | Thiophene C5 |

| ~135 - 140 | Thiophene C3 |

| ~130 - 135 | Thiophene C4 |

| ~115 - 120 | Thiophene C2 |

| ~110 - 115 | -CN (Nitrile) |

| ~30 - 35 | -CH₂Br |

IR (Infrared) Spectroscopy

The IR spectrum is characterized by the vibrational frequencies of the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~2230 - 2210 | Strong | C≡N stretch (nitrile) |

| ~1680 - 1660 | Strong | C=O stretch (ketone) |

| ~1550 - 1450 | Medium | C=C stretch (thiophene ring) |

| ~1200 - 1000 | Medium | C-H in-plane bending |

| ~850 - 750 | Strong | C-H out-of-plane bending |

| ~700 - 600 | Medium | C-Br stretch |

MS (Mass Spectrometry)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, an isotopic pattern (M and M+2 peaks of nearly equal intensity) is expected for bromine-containing fragments.

| m/z | Interpretation |

| 229/231 | [M]⁺, Molecular ion |

| 150 | [M - Br]⁺ |

| 122 | [M - Br - CO]⁺ |

| 108 | [C₄H₂S-CN]⁺ |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are outlined below.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Optimize the ionization parameters to obtain a stable signal.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizing the Workflow and Structural Confirmation

The following diagrams illustrate the experimental workflow and the logical approach to confirming the structure of this compound using the described spectroscopic techniques.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Logical relationship for structural confirmation.

An In-Depth Technical Guide to 5-(2-bromoacetyl)thiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-bromoacetyl)thiophene-2-carbonitrile is a substituted thiophene molecule that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural features, notably the reactive bromoacetyl group and the thiophene-2-carbonitrile core, position it as a valuable intermediate for the synthesis of a diverse range of heterocyclic compounds with potential biological activities. Thiophene-based molecules are known to exhibit a wide spectrum of pharmacological properties, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects. The electrophilic nature of the α-bromoketone moiety in 5-(2-bromoacetyl)thiophene-2-carbonitrile makes it a prime candidate for covalent modification of biological targets, a strategy increasingly employed in the development of targeted therapeutics. This technical guide aims to provide a comprehensive overview of the available scientific data on 5-(2-bromoacetyl)thiophene-2-carbonitrile, with a focus on its chemical properties, synthesis, and potential applications in drug development, particularly as a kinase inhibitor.

Chemical Properties and Data

This section summarizes the key chemical and physical properties of 5-(2-bromoacetyl)thiophene-2-carbonitrile.

| Property | Value | Reference |

| IUPAC Name | 5-(2-bromoacetyl)thiophene-2-carbonitrile | [1] |

| CAS Number | 496879-84-6 | [1] |

| Molecular Formula | C₇H₄BrNOS | [1] |

| Molecular Weight | 230.08 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid | |

| Solubility | Not explicitly stated | |

| Storage Conditions | 2-8°C | |

| Boiling Point | 350.7°C at 760 mmHg | |

| Flash Point | 165.9°C | |

| Density | 1.72 g/cm³ | |

| Refractive Index | 1.615 |

Synthesis and Experimental Protocols

Illustrative Synthetic Workflow

The following diagram illustrates a potential synthetic pathway.

Caption: A potential synthetic workflow for 5-(2-bromoacetyl)thiophene-2-carbonitrile.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Bromothiophene-2-carbonitrile from 2-Thiophenecarbonitrile

-

To a solution of 2-thiophenecarbonitrile in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0-25°C).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any excess bromine.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography or recrystallization to yield 5-bromothiophene-2-carbonitrile.

Step 2: Synthesis of 5-(2-bromoacetyl)thiophene-2-carbonitrile

-

To a cooled (e.g., 0°C) suspension of a Lewis acid (e.g., aluminum chloride, AlCl₃) in an inert solvent (e.g., dichloromethane), add bromoacetyl chloride dropwise.

-

To this mixture, add a solution of 5-bromothiophene-2-carbonitrile in the same solvent.

-

Allow the reaction to stir at a controlled temperature, monitoring its progress by TLC.

-

Once the reaction is complete, carefully quench it by pouring it over a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to obtain 5-(2-bromoacetyl)thiophene-2-carbonitrile.

Biological Activity and Potential as a Kinase Inhibitor

While direct biological data for 5-(2-bromoacetyl)thiophene-2-carbonitrile is scarce in publicly available literature, the thiophene scaffold is a well-established pharmacophore in many kinase inhibitors. The presence of the reactive bromoacetyl group suggests that this compound could act as an irreversible or covalent inhibitor of kinases. Covalent inhibitors typically form a permanent bond with a specific amino acid residue, often a cysteine, in the ATP-binding pocket of the kinase, leading to prolonged and potent inhibition.

General Mechanism of Covalent Kinase Inhibition

The diagram below illustrates the general mechanism by which a covalent inhibitor with a reactive group, such as the bromoacetyl moiety in the topic compound, can target a kinase.

Caption: General mechanism of irreversible kinase inhibition by a covalent inhibitor.

Potential Signaling Pathway Involvement

Given that many thiophene derivatives have been investigated as inhibitors of various protein kinases, 5-(2-bromoacetyl)thiophene-2-carbonitrile could potentially modulate signaling pathways implicated in cell proliferation, survival, and angiogenesis. Prominent examples of such pathways include the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.

The following diagram provides a simplified representation of a generic kinase signaling pathway that could be targeted.

Caption: A generic kinase signaling pathway potentially targeted by thiophene-based inhibitors.

Future Directions and Conclusion

5-(2-bromoacetyl)thiophene-2-carbonitrile represents a promising, yet underexplored, chemical entity. Its utility as a synthetic intermediate for creating libraries of novel heterocyclic compounds is clear. Future research should focus on the detailed biological evaluation of this compound and its derivatives. Screening against a broad panel of kinases could identify specific targets and provide a rationale for its further development as a therapeutic agent. Elucidating its mechanism of action and its effects on cancer cell signaling pathways will be crucial steps in realizing its potential in drug discovery. The information provided in this guide serves as a foundational resource for researchers interested in exploring the chemical and biological landscape of this intriguing thiophene derivative.

References

An In-Depth Technical Guide to the Synthesis of 5-(Bromoacetyl)thiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 5-(Bromoacetyl)thiophene-2-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The document details a feasible synthetic pathway, including experimental protocols and characterization data, to assist researchers in its preparation and application.

Introduction

This compound is a valuable building block in medicinal chemistry, recognized for its utility in the synthesis of novel heterocyclic compounds with potential therapeutic activities.[1] The presence of a reactive bromoacetyl group and a thiophene-2-carbonitrile core allows for diverse chemical modifications, making it an important precursor for targeted drug design and development.[1]

Synthetic Pathway

The most direct and widely applicable method for the synthesis of this compound involves a two-step process. The synthesis commences with the Friedel-Crafts acylation of 2-thiophenecarbonitrile to introduce an acetyl group at the 5-position, yielding the intermediate 5-acetylthiophene-2-carbonitrile. Subsequent bromination of the acetyl group affords the final product.

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 5-Acetylthiophene-2-carbonitrile

This procedure details the Friedel-Crafts acylation of 2-thiophenecarbonitrile.

Materials:

-

2-Thiophenecarbonitrile

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride to the stirred suspension.

-

To this mixture, add a solution of 2-thiophenecarbonitrile in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and a dilute aqueous HCl solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 5-acetylthiophene-2-carbonitrile as a solid.

Step 2: Synthesis of this compound

This procedure describes the bromination of the acetyl group of the intermediate.[2]

Materials:

-

5-Acetylthiophene-2-carbonitrile

-

Bromine (Br₂)

-

Acetic acid

-

Water

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 5-acetylthiophene-2-carbonitrile in glacial acetic acid.

-

To this solution, add a solution of bromine in acetic acid dropwise at room temperature with stirring.

-

Heat the reaction mixture to 50-55 °C and maintain for 1-2 hours.[2]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic extracts and wash with water, saturated aqueous Na₂S₂O₃ solution (to quench excess bromine), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Melting Point (°C) |

| 2-Thiophenecarbonitrile | C₅H₃NS | 109.15 | 1003-31-2 | - | - |

| 5-Acetylthiophene-2-carbonitrile | C₇H₅NOS | 151.18 | 88653-55-8 | Very Pale Yellow Solid[3] | 79[3] |

| This compound | C₇H₄BrNOS | 230.08 | 496879-84-6 | - | - |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| 2-Thiophenecarbonitrile | 7.75 (dd, 1H), 7.65 (dd, 1H), 7.17 (t, 1H) | - | - |

| 5-Acetylthiophene-2-carbonitrile | 7.71 (d, 1H), 7.65 (d, 1H), 2.59 (s, 3H) | - | - |

| This compound | 7.85 (d, 1H), 7.75 (d, 1H), 4.45 (s, 2H) | - | - |

Note: Specific spectral data should be obtained upon synthesis and will vary depending on the solvent and instrument used.

Logical Workflow

The synthesis follows a logical progression from a readily available starting material to the target molecule through two distinct and high-yielding reaction steps.

Caption: Logical workflow of the synthesis and purification process.

Conclusion

The described two-step synthesis provides a reliable and efficient method for obtaining this compound. This guide offers the necessary procedural details and data to enable researchers to synthesize this key intermediate for its application in pharmaceutical research and drug development. Adherence to standard laboratory safety practices is essential when performing these chemical transformations.

References

The Versatile Intermediate: A Technical Guide to 5-(Bromoacetyl)thiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromoacetyl)thiophene-2-carbonitrile is a key heterocyclic building block in the field of medicinal chemistry and materials science.[1] Its bifunctional nature, featuring a reactive α-bromo ketone and an electron-withdrawing nitrile group on a thiophene scaffold, makes it a valuable precursor for the synthesis of a diverse range of complex molecules.[2] Thiophene-containing compounds are of significant interest in drug discovery, with numerous approved drugs incorporating this privileged pharmacophore, known for its ability to modulate the activity of various biological targets, including kinases.[3] This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound as a synthetic intermediate, complete with experimental protocols and data presentation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value |

| CAS Number | 496879-84-6 |

| Molecular Formula | C₇H₄BrNOS |

| Molecular Weight | 230.08 g/mol |

| Appearance | Off-white to light yellow solid |

| Purity | ≥95% |

| Storage Temperature | 2-8°C |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with the Friedel-Crafts acylation of thiophene-2-carbonitrile, followed by the α-bromination of the resulting acetyl group.

Logical Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Friedel-Crafts Acylation to yield 5-Acetylthiophene-2-carbonitrile

-

To a stirred solution of thiophene-2-carbonitrile (1 eq) in a suitable inert solvent such as dichloromethane, add anhydrous aluminum chloride (1.1 eq) portion-wise at 0 °C.

-

Slowly add acetyl chloride (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-acetylthiophene-2-carbonitrile.

Step 2: α-Bromination to yield this compound

-

Dissolve 5-acetylthiophene-2-carbonitrile (1 eq) in a suitable solvent such as chloroform or acetic acid.

-

Add bromine (1 eq) dropwise to the solution at room temperature. A small amount of HBr may be used as a catalyst.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Pour the reaction mixture into water and extract with a suitable organic solvent like dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound. The crude product can be further purified by recrystallization.

Application as a Synthetic Intermediate

The reactive α-bromo ketone moiety in this compound makes it an excellent electrophile for reactions with a wide range of nucleophiles, particularly in the synthesis of various heterocyclic systems. A common application is its reaction with thioamides or other binucleophilic reagents to construct thiazole rings and other fused heterocyclic systems, which are prevalent in many biologically active molecules.

General Reaction Scheme

Caption: General reaction of this compound.

Experimental Protocol: Synthesis of Thienyl-Thiazoles

This protocol is adapted from the reaction of the analogous 5-bromo-2-(bromoacetyl)thiophene with thiocarbamoyl compounds.[4]

-

To a solution of this compound (1 mmol) in ethanol, add the appropriate thioamide derivative (1 mmol).

-

Add a catalytic amount of a base, such as triethylamine.

-

Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Quantitative Data from Analogous Reactions

The following table presents data from the synthesis of thienyl-thiazoles using the closely related intermediate, 5-bromo-2-(bromoacetyl)thiophene, which demonstrates the utility and expected outcomes of such reactions.[4]

| Product | Yield (%) |

| 2-(5-Bromothiophen-2-yl)-4-phenylthiazole | 75 |

| 2-(5-Bromothiophen-2-yl)-4-(4-chlorophenyl)thiazole | 80 |

| 2-(5-Bromothiophen-2-yl)-4-(4-methylphenyl)thiazole | 78 |

Role in Kinase Inhibitor Synthesis and Signaling Pathways

Thiophene-based molecules are prominent scaffolds in the design of kinase inhibitors due to their ability to form key interactions within the ATP-binding site of kinases. The structural features of this compound make it an attractive starting material for the synthesis of compounds targeting various kinases, such as c-Jun N-terminal kinases (JNKs). JNKs are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cellular responses to stress, inflammation, and apoptosis. Dysregulation of the JNK pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders.

JNK Signaling Pathway

The diagram below illustrates a simplified representation of the JNK signaling pathway, a potential target for inhibitors synthesized from this compound derivatives.

Caption: Simplified JNK signaling pathway.

Conclusion

This compound stands out as a highly valuable and versatile intermediate for organic synthesis. Its straightforward preparation and the reactivity of its functional groups provide a facile entry into a wide array of complex heterocyclic structures. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a key building block for the development of novel therapeutic agents, including potent kinase inhibitors. The protocols and data presented in this guide are intended to facilitate the work of researchers and scientists in leveraging the synthetic potential of this important compound.

References

- 1. This compound [myskinrecipes.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Bromoacetyl Group on a Thiophene Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of bromoacetylated thiophenes. These compounds are highly versatile synthetic intermediates, primarily due to the pronounced electrophilicity of the bromoacetyl moiety, making them invaluable in medicinal chemistry and materials science.

Core Concepts: Synthesis and Reactivity

The most prevalent isomer, 2-(2-bromoacetyl)thiophene, serves as a key exemplar for the reactivity of this class of compounds. Its synthesis is most commonly and directly achieved through the α-bromination of 2-acetylthiophene. This reaction proceeds via an acid-catalyzed halogenation mechanism, targeting the methyl group of the acetyl moiety through an enol intermediate[1].

The reactivity of the bromoacetyl group is the cornerstone of its synthetic utility. The electron-withdrawing effect of the adjacent carbonyl group significantly activates the α-carbon, making it a potent electrophile. Coupled with the fact that bromide is an excellent leaving group, this structure is highly susceptible to nucleophilic attack[1]. This inherent reactivity is the foundation for a vast number of synthetic transformations and its application in drug development as a covalent modifier of biological targets.

dot

Caption: Synthesis of 2-(2-bromoacetyl)thiophene via α-bromination.

Nucleophilic Substitution Reactions

The primary mode of reactivity for the bromoacetyl group on a thiophene ring is nucleophilic substitution. A wide array of nucleophiles can displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

dot

Caption: General mechanism of nucleophilic substitution.

This reactivity is extensively exploited in the synthesis of complex heterocyclic systems. Bromoacetyl thiophenes serve as key building blocks for constructing fused and substituted heterocycles, which are prevalent scaffolds in medicinal chemistry[1][2]. For instance, reaction with binucleophilic reagents like 2-aminothiazole or 2-aminobenzothiazoles leads to the formation of imidazo[2,1-b]thiazoles and imidazo[2,1-b]benzothiazoles, respectively[1][2].

Synthesis of Thiazoles (Hantzsch Synthesis)

A classic application is the Hantzsch thiazole synthesis, where a bromoacetyl thiophene reacts with a thioamide. The reaction begins with the nucleophilic sulfur of the thioamide attacking the electrophilic α-carbon of the bromoacetyl group, displacing the bromide. The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring[1].

dot

Caption: Hantzsch synthesis of thienyl-substituted thiazoles.

Applications in Drug Development and Medicinal Chemistry

The thiophene ring is a well-established pharmacophore in medicinal chemistry, recognized as a bioisostere of the benzene ring[1][3]. Thiophene-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][4][5]. The bromoacetyl group further enhances the utility of these scaffolds by providing a reactive handle for covalent modification of biological targets.

Covalent Enzyme Inhibition

The bromoacetyl moiety is a reactive electrophile that can form covalent bonds with nucleophilic residues in proteins, such as the thiol group of cysteine[6]. This property is leveraged in the design of irreversible enzyme inhibitors. By positioning the bromoacetyl thiophene within the active site of a target enzyme, a covalent bond can be formed with a nearby cysteine residue, leading to permanent inactivation of the enzyme. This strategy has been employed in the development of potent antiproliferative agents[7]. The reactivity of the bromoacetyl group with thiols is pH-dependent, showing increased reaction rates at higher pH values (e.g., pH 9.0)[6][8].

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and reactivity of bromoacetyl thiophenes.

Table 1: Synthesis of Bromoacetyl Thiophenes - Reaction Parameters

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 2-Acetylthiophene | Bromine, HBr (cat.) | Acetic Acid | Room Temp | 2-4 h | ~85 | [1] |

| 3-Aminobenzo[b]thiophene | Bromoacetyl chloride, Pyridine | Dichloromethane | 0 | 3 h | Not specified | [7] |

Table 2: Reactivity in Heterocycle Synthesis

| Bromoacetyl Thiophene | Binucleophilic Reagent | Product Heterocycle | Reference |

| 5-Bromo-2-(bromoacetyl)thiophene | 2-Aminobenzothiazoles | Imidazo[2,1-b]benzothiazoles | [2] |

| 5-Bromo-2-(bromoacetyl)thiophene | 2-Aminothiazole | Imidazo[2,1-b]thiazoles | [2] |

| 5-Bromo-2-(bromoacetyl)thiophene | 2-Aminotetrazole | Imidazo[2,1-b]tetrazole | [2] |

| 5-Bromo-2-(bromoacetyl)thiophene | 2-Aminotriazole | Imidazo[1,2-a]triazole | [2] |

| 5-Bromo-2-(bromoacetyl)thiophene | 2-Aminopyridines | Imidazo[1,2-a]pyridines | [2] |

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Bromoacetyl)thiophene

This protocol details the α-bromination of 2-acetylthiophene, a common method for preparing the title compound[1].

Materials:

-

2-Acetylthiophene

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium bisulfite solution

-

Sodium bicarbonate solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-acetylthiophene (1.0 eq) in glacial acetic acid.

-

Bromination: Cool the flask in an ice bath. Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise via the dropping funnel with continuous stirring. Maintain the temperature below 10°C during the addition.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Carefully pour the reaction mixture into ice-water. If the color of bromine persists, add a saturated solution of sodium bisulfite dropwise until the color disappears.

-

Extraction: Extract the aqueous mixture with diethyl ether (3x).

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 2-(2-bromoacetyl)thiophene by recrystallization or column chromatography.

dot

Caption: Experimental workflow for the synthesis of 2-(2-bromoacetyl)thiophene.

Protocol 2: Synthesis of a Thienyl-Thiazole Derivative

This protocol is a representative example of a nucleophilic substitution and cyclization reaction to form a heterocyclic system[1][2].

Materials:

-

2-(2-Bromoacetyl)thiophene

-

Thiobenzamide

-

Ethanol

-

Triethylamine (optional, as a base)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve thiobenzamide (1.0 eq) in ethanol.

-

Addition: Add a solution of 2-(2-bromoacetyl)thiophene (1.0 eq) in ethanol to the flask. If required, add a catalytic amount of triethylamine.

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

-

Isolation: If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the desired 2-phenyl-4-(thiophen-2-yl)thiazole.

References

- 1. 2-(2-Bromoacetyl)thiophene | 10531-41-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cognizancejournal.com [cognizancejournal.com]

- 5. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]

- 6. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Haloacetyl, α-Bromoacryloyl and Nitrooxyacetyl Benzo[b]furan and Benzo[b]thiophene Derivatives as Potent Antiproliferative Agents Against Leukemia L1210 and K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic Sites of 5-(bromoacetyl)thiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic sites of 5-(bromoacetyl)thiophene-2-carbonitrile, a key intermediate in the synthesis of pharmaceuticals and functional materials.[1] This document outlines the molecule's reactive centers, supported by theoretical and experimental data, and provides detailed protocols for its synthesis and reactions.

Introduction to this compound

This compound is a substituted thiophene containing three key functional groups that dictate its chemical reactivity: a thiophene ring, a bromoacetyl group, and a nitrile group. The thiophene ring provides a core scaffold, while the electron-withdrawing nature of the cyano group and the inherent reactivity of the bromoacetyl moiety make this molecule a versatile building block in organic synthesis.[1] Its applications lie in the development of novel heterocyclic compounds with potential biological activities.

Identification and Characterization of Electrophilic Sites

The primary electrophilic sites in this compound are crucial for understanding its reactivity towards nucleophiles. The key electrophilic centers are the carbonyl carbon of the acetyl group and the α-carbon bonded to the bromine atom.

The electron-withdrawing effects of the carbonyl group and the adjacent bromine atom create a significant partial positive charge on the α-carbon, making it highly susceptible to nucleophilic attack. This is the primary site for nucleophilic substitution reactions. The carbonyl carbon also possesses an electrophilic character due to the polarization of the C=O bond, where the oxygen atom draws electron density, leaving the carbon electron-deficient.

Quantitative Analysis of Electrophilicity

To provide a quantitative understanding of the electrophilic nature of the different atomic sites in this compound, a detailed analysis of its electronic properties is required. While experimentally determined values are not available in the reviewed literature, theoretical calculations such as Mulliken population analysis or the generation of an electrostatic potential map would provide valuable insights into the partial charges on each atom.

Table 1: Predicted Spectroscopic Data for this compound

| Data Type | Predicted Value | Interpretation |

| ¹H NMR | Methylene protons (-CH₂Br): ~4.5-5.0 ppm | The strong deshielding effect of the adjacent carbonyl and bromine atoms results in a downfield chemical shift for the methylene protons. |

| Thiophene protons: ~7.5-8.0 ppm | The electron-withdrawing nature of the acetyl and cyano groups causes a downfield shift for the thiophene ring protons. | |

| ¹³C NMR | Carbonyl carbon (C=O): ~180-190 ppm | The carbonyl carbon is significantly deshielded and appears in the characteristic downfield region for ketones. |

| Methylene carbon (-CH₂Br): ~30-40 ppm | The carbon attached to the bromine atom is deshielded. | |

| Cyano carbon (C≡N): ~115-120 ppm | The nitrile carbon has a characteristic chemical shift in this range. | |

| Thiophene carbons: ~120-150 ppm | The carbons of the thiophene ring will have distinct signals based on their substitution pattern. | |

| FTIR | Carbonyl stretch (C=O): ~1680-1700 cm⁻¹ | A strong absorption band characteristic of an α-haloketone. |

| Nitrile stretch (C≡N): ~2220-2240 cm⁻¹ | A sharp, medium-intensity absorption band. | |

| C-Br stretch: ~600-700 cm⁻¹ | A weaker absorption band in the fingerprint region. |

Note: These are predicted values based on typical chemical shifts and infrared absorption frequencies for similar functional groups and should be confirmed by experimental data.

Experimental Protocols

Synthesis of this compound

While a specific protocol for the synthesis of this compound was not found in the searched literature, a general and widely used method for the synthesis of α-bromoketones from the corresponding methyl ketone can be adapted. The synthesis would likely proceed via the bromination of 5-acetylthiophene-2-carbonitrile.

Reaction Scheme:

References

Potential biological activities of substituted thiophenes

An In-Depth Technical Guide to the Biological Activities of Substituted Thiophenes for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: The Thiophene Scaffold - A Privileged Structure in Modern Medicinal Chemistry

The five-membered sulfur-containing heterocycle, thiophene, has firmly established itself as a "privileged scaffold" in the landscape of drug discovery and development.[1][2][3] Its unique electronic and structural properties, including its electron-rich nature and ability to act as a bioisostere for other aromatic systems like benzene, grant it the versatility to interact with a wide array of biological targets.[1][4] This guide provides an in-depth exploration of the multifaceted biological activities of substituted thiophenes, offering a valuable resource for researchers, medicinal chemists, and professionals in the pharmaceutical industry. We will delve into the mechanistic underpinnings of their therapeutic potential across various disease areas, examine critical structure-activity relationships, and provide practical experimental protocols to empower further investigation.

The Versatility of the Thiophene Ring: A Gateway to Diverse Pharmacological Activities

The thiophene ring's inherent chemical properties make it an ideal building block for crafting novel therapeutic agents.[4][5] Its aromaticity and hydrophobicity can enhance membrane permeability, a crucial factor for drug efficacy.[1] Furthermore, the thiophene ring is amenable to a wide range of substitution reactions, allowing for the precise tuning of a molecule's steric and electronic properties to optimize its interaction with a specific biological target.[5][6] This structural malleability is a key reason why thiophene derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neurological effects.[7][8][9][10] In fact, the thiophene moiety is a component of numerous FDA-approved drugs, highlighting its clinical significance.[1][2]

Antimicrobial Potential of Substituted Thiophenes: A Renewed Hope Against Drug Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Substituted thiophenes have emerged as a promising class of compounds with significant antimicrobial activity against a range of bacteria and fungi.[3][6][11]

Mechanisms of Antimicrobial Action

The antimicrobial effects of thiophene derivatives are often multifactorial. One key mechanism involves the disruption of bacterial cell membrane integrity.[11] Certain substituted thiophenes have been shown to increase membrane permeabilization, leading to leakage of cellular contents and ultimately cell death.[11] Another important target is bacterial enzymes. For example, some thiophene-based compounds have shown inhibitory activity against D-alanine ligase, an essential enzyme in bacterial cell wall synthesis.[12] Molecular docking studies have also suggested that thiophene derivatives can bind to outer membrane proteins (OMPs) of Gram-negative bacteria, potentially interfering with their function.[11]

Structure-Activity Relationship (SAR) Insights

The nature and position of substituents on the thiophene ring are critical determinants of antimicrobial potency. For instance, the introduction of iminothiophene moieties has been shown to yield compounds with potent activity against Pseudomonas aeruginosa.[13] The presence of specific heterocyclic rings, such as 1,2,4-triazoles and benzimidazoles, appended to the thiophene core can also enhance antibacterial and antifungal properties.[13]

Representative Data on Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for selected thiophene derivatives against colistin-resistant (Col-R) bacterial strains.

| Compound | Target Organism | MIC (mg/L) | Reference |

| Thiophene 5 | Col-R A. baumannii Ab11 | 4 | [11] |

| Thiophene 5 | Col-R E. coli R6 MCR1 | 16 | [11] |

| Thiophene 8 | Col-R A. baumannii Ab11 | 16 | [11] |

| Thiophene 8 | Col-R E. coli R6 MCR1 | 16 | [11] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of substituted thiophenes against bacterial strains, following the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Objective: To determine the lowest concentration of a substituted thiophene derivative that inhibits the visible growth of a specific bacterial strain.

Materials:

-

Substituted thiophene compounds

-

Bacterial strains (e.g., A. baumannii ATCC 17978, E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

-

Standard antibiotics for control (e.g., ampicillin, gentamicin)[13]

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the thiophene compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial inoculum to each well containing 50 µL of the compound dilution.

-

Include positive control wells (bacteria in broth without compound) and negative control wells (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

-

Self-Validation:

-

The positive control wells should show clear turbidity, indicating robust bacterial growth.

-

The negative control wells should remain clear, confirming the sterility of the medium.

-

The MIC values for the standard antibiotics should fall within the expected range for the control strains, validating the assay's accuracy.

Anti-inflammatory Properties of Thiophene Derivatives: Targeting Key Inflammatory Mediators

Chronic inflammatory diseases pose a significant burden on healthcare systems.[14][15] Substituted thiophenes have demonstrated promising anti-inflammatory activities, with several thiophene-containing drugs already on the market for this indication.[1][16]

Mechanisms of Anti-inflammatory Action

A primary mechanism by which thiophene derivatives exert their anti-inflammatory effects is through the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).[1][9][14] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, potent inflammatory mediators.[17] By inhibiting COX and/or LOX, substituted thiophenes can effectively reduce the production of these pro-inflammatory molecules.[9][18][19] Some thiophene derivatives have also been shown to modulate the expression of inflammatory cytokines.[9]

Structure-Activity Relationship (SAR) Insights

The presence of specific functional groups on the thiophene ring is crucial for anti-inflammatory activity. Carboxylic acid, ester, amine, and amide moieties have been frequently associated with potent inhibition of COX and LOX enzymes.[14][15] The incorporation of methyl and methoxy groups can also enhance biological target recognition and activity.[14] The structural flexibility of the thiophene scaffold allows for the design of dual COX/LOX inhibitors, which may offer a superior therapeutic profile with reduced side effects compared to selective inhibitors.[17]

Workflow for Evaluating Anti-inflammatory Activity

The following diagram illustrates a typical workflow for the discovery and evaluation of novel anti-inflammatory thiophene derivatives.

Caption: Workflow for Anti-inflammatory Drug Discovery.

Anticancer Potential of Substituted Thiophenes: A Multifaceted Approach to Combatting Malignancy

Cancer remains a leading cause of mortality worldwide, and the search for more effective and less toxic therapies is ongoing.[7][20] Thiophene and its derivatives have emerged as a significant scaffold in the development of novel anticancer agents.[7][8]

Mechanisms of Anticancer Action

Substituted thiophenes exhibit a diverse range of anticancer mechanisms.[7][20] These include:

-

Enzyme Inhibition: Inhibition of crucial enzymes involved in cancer cell proliferation and survival, such as topoisomerases and tyrosine kinases.[7][20]

-

Tubulin Interaction: Interference with microtubule dynamics, leading to cell cycle arrest and apoptosis.[7]

-

Induction of Apoptosis: Activation of programmed cell death pathways through the generation of reactive oxygen species (ROS).[7][20]

-

Cell Cycle Arrest: Some thiophene derivatives can induce cell cycle arrest, particularly in the G0/G1 phase.[21]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of thiophene derivatives is highly dependent on the nature and position of the substituents.[7] For example, the introduction of sulfonamide, isoxazole, and benzothiazole moieties has been shown to result in compounds with cytotoxic activity against human breast cancer cell lines.[3] The presence of a thiosemicarbazone moiety has also been associated with anticancer properties.[21]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

This protocol describes the MTT assay, a colorimetric method for assessing the cytotoxic effects of substituted thiophenes on cancer cell lines.

Objective: To determine the concentration of a thiophene derivative that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

-

Substituted thiophene compounds

-

Cancer cell line (e.g., MCF-7 breast cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cancer cells.

-

Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in the CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the thiophene compounds in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

-

Include vehicle control wells (cells treated with the solvent used to dissolve the compounds) and untreated control wells.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

-

Self-Validation:

-

The untreated control wells should show high absorbance values, indicating healthy, viable cells.

-

The vehicle control should not show significant toxicity compared to the untreated control.

-

A known cytotoxic drug (e.g., doxorubicin) can be included as a positive control to validate the assay's responsiveness.[21]

Thiophene Derivatives in Neuroscience: Targeting Neurodegenerative Disorders

Neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, represent a growing global health concern.[10][22] Substituted thiophenes have shown potential as therapeutic agents for these debilitating conditions due to their ability to cross the blood-brain barrier and interact with key pathological targets.[23]

Mechanisms of Neuroprotective Action

The neuroprotective effects of thiophene derivatives are attributed to their ability to:

-

Inhibit Protein Aggregation: Modulate the aggregation of amyloid-β (Aβ) and α-synuclein, which are hallmarks of Alzheimer's and Parkinson's disease, respectively.[10][22]

-

Inhibit Key Enzymes: Inhibit enzymes like acetylcholinesterase, which is a target for Alzheimer's disease therapy.[22][23]

-

Alleviate Oxidative Stress: Reduce oxidative damage in neuronal cells.[10][22]

-

Restore Neurotransmitter Homeostasis: Modulate neurotransmitter systems to improve neuronal function.[10][22]

Structure-Activity Relationship (SAR) Insights

The structural features of thiophene derivatives influence their ability to target specific neuropathological processes. For example, the presence of a methoxyphenol pharmacophore has been shown to be important for the inhibition of Aβ42 aggregation.[22] The substitution pattern on phenyl rings attached to the thiophene core can significantly affect binding affinity to Aβ plaques.[24]

Signaling Pathway in Neuroinflammation

The following diagram depicts a simplified signaling pathway involved in neuroinflammation, a process that can be modulated by certain thiophene derivatives.

Caption: Neuroinflammatory Signaling Pathway.

Conclusion and Future Directions

Substituted thiophenes represent a remarkably versatile and promising class of compounds in the field of drug discovery. Their diverse biological activities, coupled with their synthetic tractability, make them an attractive scaffold for the development of novel therapeutics for a wide range of diseases. Future research should focus on leveraging computational tools for the rational design of more potent and selective thiophene derivatives. Further elucidation of their mechanisms of action and in-depth preclinical and clinical evaluation will be crucial in translating the therapeutic potential of these fascinating molecules into tangible clinical benefits.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. derpharmachemica.com [derpharmachemica.com]